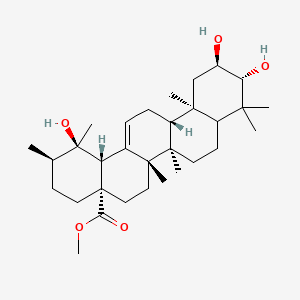
Acid Blue 225
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Blue 225 is a synthetic dye widely used in various industries, including textiles, food, and paper. It is known for its vibrant blue color and is commonly used as a biological stain in scientific research to visualize cells and tissues . The compound is also utilized in histology and cytology to stain nuclei, cytoplasm, and other cellular structures .
准备方法
Synthetic Routes and Reaction Conditions: Acid Blue 225 is synthesized through a series of chemical reactions involving the formation of a metal complex azodye. The process typically involves the reaction of aromatic amines with nitrous acid to form diazonium salts, which are then coupled with aromatic compounds to form the azodye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The dye is produced in powder form and is subjected to rigorous quality control measures to ensure consistency in color and purity. The solubility of this compound in water at high temperatures (90°C) is a critical factor in its application in dyeing processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products. These reactions are typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also be reduced under specific conditions, often using reducing agents like sodium dithionite or zinc dust.
Substitution: this compound can participate in substitution reactions where functional groups on the aromatic rings are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Catalysts: Various metal catalysts can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction can yield amines or other reduced forms of the dye.
科学研究应用
Acid Blue 225 is widely used in scientific research due to its staining properties. It is commonly used in:
Histology and Cytology: To stain nuclei, cytoplasm, and other cellular structures, aiding in the visualization of cells and tissues under a microscope.
Immunohistochemistry: To detect specific antigens in tissues, providing valuable information in medical diagnostics and research.
Environmental Studies: As a model compound in studies on dye degradation and removal from wastewater, contributing to the development of effective water treatment methods.
作用机制
The mechanism of action of Acid Blue 225 involves its ability to bind to specific cellular components, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding results in the staining of cellular structures, making them visible under a microscope. The dye’s molecular structure allows it to interact with various cellular targets, facilitating its use in different staining techniques .
相似化合物的比较
Acid Blue 25: Another synthetic dye used for similar staining purposes but with different spectral properties.
Acid Blue 82: Known for its use in textile dyeing and as a biological stain.
Acid Blue 183: Used in various industrial applications, including textiles and paper.
Uniqueness of Acid Blue 225: this compound is unique due to its specific staining properties, which make it highly effective in visualizing cellular structures in histology and cytology. Its ability to bind to a wide range of cellular components and its stability under various conditions make it a preferred choice in scientific research .
属性
CAS 编号 |
12216-97-6 |
|---|---|
分子式 |
C8H7NOS |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




